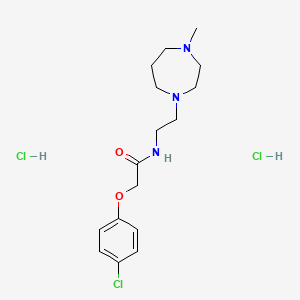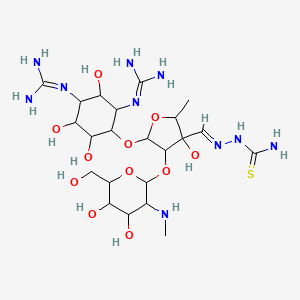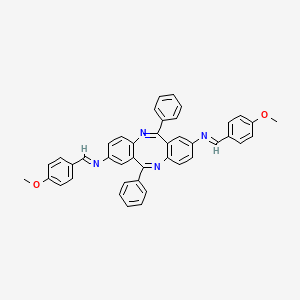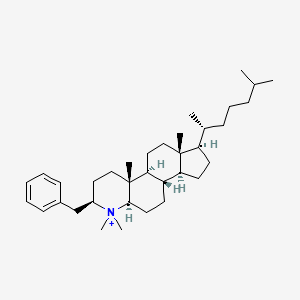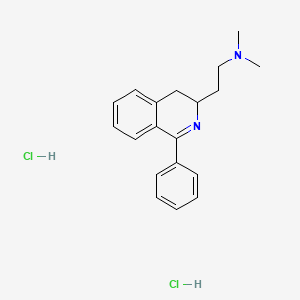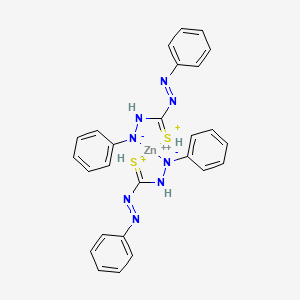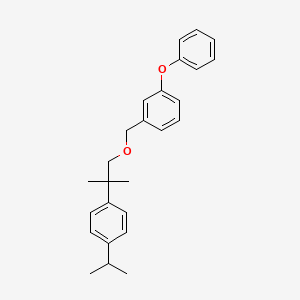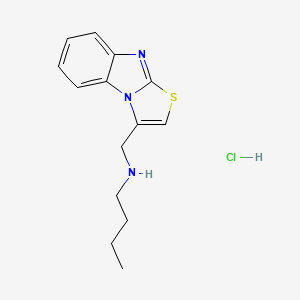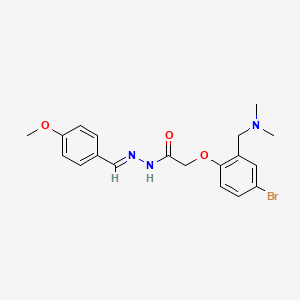
(4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a methoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Bromination: Introduction of a bromine atom to the phenoxy acetic acid derivative.
Dimethylamination: Addition of a dimethylamino group to the brominated compound.
Hydrazide Formation: Reaction of the intermediate with hydrazine to form the final hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to remove oxygen or add hydrogen.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
(4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in other functional groups.
4-Methoxyphenylacetonitrile: Similar in structure but contains a nitrile group instead of a hydrazide.
2-(4-Chlorophenyl)ethylamine: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of (4-Bromo-2-((dimethylamino)methyl)phenoxy)acetic acid ((4-methoxyphenyl)methylene)hydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Properties
CAS No. |
42024-67-9 |
|---|---|
Molecular Formula |
C19H22BrN3O3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-[4-bromo-2-[(dimethylamino)methyl]phenoxy]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22BrN3O3/c1-23(2)12-15-10-16(20)6-9-18(15)26-13-19(24)22-21-11-14-4-7-17(25-3)8-5-14/h4-11H,12-13H2,1-3H3,(H,22,24)/b21-11+ |
InChI Key |
HXRJAQWGQFSUHP-SRZZPIQSSA-N |
Isomeric SMILES |
CN(C)CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



